molecular formula C21H22N2O4 B3298871 N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide CAS No. 898427-89-9

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide

Cat. No.: B3298871
CAS No.: 898427-89-9
M. Wt: 366.4 g/mol
InChI Key: NXZACPSFHQLARB-UHFFFAOYSA-N
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Description

N-(3-Methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide is a spirocyclic compound featuring a benzopyran ring fused to a piperidine moiety via a spiro junction. The 4-oxo-3,4-dihydro group confers rigidity to the benzopyran core, while the carboxamide group at the 1'-position links to a 3-methoxyphenyl substituent.

Properties

IUPAC Name

N-(3-methoxyphenyl)-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O4/c1-26-16-6-4-5-15(13-16)22-20(25)23-11-9-21(10-12-23)14-18(24)17-7-2-3-8-19(17)27-21/h2-8,13H,9-12,14H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXZACPSFHQLARB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)N2CCC3(CC2)CC(=O)C4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide typically involves multi-step organic reactions. One common method involves the condensation of 3-methoxybenzaldehyde with a suitable piperidine derivative, followed by cyclization and subsequent functional group transformations. The reaction conditions often include the use of organic solvents such as ethanol or methanol, and catalysts like piperidine or triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted analogs with various functional groups.

Scientific Research Applications

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases, including cancer and bacterial infections.

    Industry: Utilized in the development of new materials with specific chemical properties

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4’-piperidine]-1’-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with the NMDA receptor or other protein targets, modulating their activity and resulting in therapeutic outcomes .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structure Variations

a. Spirocyclic vs. Non-Spirocyclic Cores

  • A17 (): N-(3-Methoxyphenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide replaces the spiro core with a piperazine-linked quinazolinone. This flexibility may reduce target selectivity but improve solubility due to the polar quinazolinone group .
  • Compound : N-(2H-1,3-benzodioxol-5-yl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,3'-pyrrolidine]-1'-carboxamide substitutes piperidine with pyrrolidine, altering ring strain and hydrogen-bonding capacity .

b. Benzopyran vs. Quinazoline Derivatives

  • Target Compound : The benzopyran core is electron-rich, favoring interactions with aromatic residues in binding pockets.
  • For example, A17 exhibits a melting point of 186.3–188.5°C, suggesting higher crystallinity compared to benzopyran analogs .
Substituent Effects

a. Aromatic Ring Modifications

  • Trifluoromethylphenyl (A13–A15, ) : The CF3 group in A13–A15 boosts electron-withdrawing effects and lipophilicity, likely improving membrane permeability .

b. Carboxamide Linker Variations

  • Target Compound: The carboxamide linker connects the spiro core to the 3-methoxyphenyl group, offering hydrogen-bond donor/acceptor sites.
  • Compound 8 (): N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide replaces the methoxyphenyl with a pyridinyl-pyrimidinyl group, introducing additional basicity and π-π interactions .
Physicochemical Properties
Compound Core Structure Substituent Melting Point (°C) Molecular Weight (g/mol) Key Features
Target Compound Spiro[benzopyran-piperidine] 3-Methoxyphenyl Not reported ~380 (estimated) Rigid spiro core, moderate lipophilicity
A17 () Piperazine-quinazoline 3-Methoxyphenyl 186.3–188.5 435.45 Polar quinazolinone, higher crystallinity
Compound Spiro[benzopyran-pyrrolidine] 2H-1,3-Benzodioxol-5-yl Not reported 366.37 Pyrrolidine ring, increased ring strain
Compound 25 () Piperidine-benzodiazol-2-one 4-Iodophenyl Not reported ~520 (estimated) Halogenated substituent, high polarizability

Biological Activity

N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide is a synthetic compound with a distinctive spirocyclic structure. Its unique chemical properties and potential biological activities make it a subject of interest in medicinal chemistry and drug discovery. This article explores its biological activity, synthesis, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a spirocyclic framework that combines elements of benzopyran and piperidine structures. This configuration is significant for its biological interactions.

Chemical Characteristics

PropertyValue
Molecular FormulaC20H22N2O3
Molecular Weight338.40 g/mol
CAS Number898427-89-9
LogP2.5
Polar Surface Area70.5 Ų

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections caused by resistant strains .

Anticancer Activity

This compound has shown promising anticancer properties in vitro. It appears to induce apoptosis in cancer cells through the activation of specific pathways, including the modulation of caspase enzymes. In one study, it was observed to inhibit the proliferation of several cancer cell lines, including breast and lung cancers .

The proposed mechanism of action involves the interaction with cellular receptors and enzymes that regulate cell growth and apoptosis. It is hypothesized that this compound may act as an inhibitor of certain kinases involved in cancer cell signaling pathways .

Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating significant antimicrobial potency .

Study 2: Anticancer Effects

A study investigating the effects of this compound on MCF-7 breast cancer cells revealed that treatment with 50 µM concentration resulted in a 60% reduction in cell viability after 48 hours. Flow cytometry analysis confirmed an increase in apoptotic cells, supporting its potential as a chemotherapeutic agent .

Summary of Research Findings

The biological activity of this compound highlights its potential as a therapeutic agent:

  • Antimicrobial Activity : Effective against multiple bacterial strains.
  • Anticancer Activity : Induces apoptosis in various cancer cell lines.
  • Mechanism : Interacts with specific cellular targets influencing growth and survival pathways.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide
Reactant of Route 2
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N-(3-methoxyphenyl)-4-oxo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine]-1'-carboxamide

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